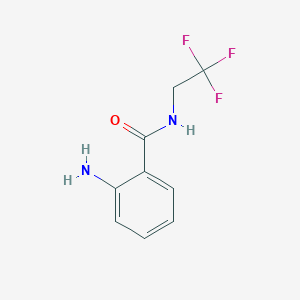

2-amino-N-(2,2,2-trifluoroethyl)benzamide

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “2-amino-N-(2,2,2-trifluoroethyl)benzamide” is not explicitly provided in the sources .Chemical Reactions Analysis

Specific chemical reactions involving “2-amino-N-(2,2,2-trifluoroethyl)benzamide” are not mentioned in the sources .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-(2,2,2-trifluoroethyl)benzamide” are not fully detailed in the sources .Aplicaciones Científicas De Investigación

1. Antiarrhythmic Activity

2-Amino-N-(2,2,2-trifluoroethyl)benzamide derivatives, particularly those with heterocyclic amide side chains and 2,2,2-trifluoroethoxy ring substituents, have been synthesized and evaluated for their oral antiarrhythmic activity in mice. Notably, compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide demonstrated significant potency. The activity was influenced by the basicity of the amine nitrogen and the nature of the link between heterocycle and amide nitrogen. Flecainide acetate, a compound in this group, was extensively studied and progressed to clinical trials as an antiarrhythmic agent (Banitt et al., 1977).

2. Radiopharmaceutical Synthesis

The compound has been used as an intermediate in radiolabeling for synthesizing a 1,4-benzodiazepine-2-one. Specifically, it was part of a process involving the synthesis of 5-Chloro-2′-[18F]fluoro-2-(N-(2,2,2-trifluoroethyl)amino)benzhydrol, which was then oxidized and further processed to produce a radiolabeled benzodiazepine derivative. This application is significant in the field of nuclear medicine for imaging and diagnostic purposes (Johnströma et al., 1994).

3. Synthesis of Benzoxazoles

The compound has been used in the synthesis of 2-(2,2,2-trifluoroethyl)benzoxazoles and their derivatives. This was achieved by reacting o-aminophenols and 2-bromo-3,3,3-trifluoropropene in the presence of elemental sulfur under metal-free conditions. This methodology extended to the synthesis of trifluoroethylated benzothiazole and benzoimidazole derivatives, highlighting its utility in organic synthesis (Li et al., 2019).

4. Antioxidant Activity Analysis

In studying the antioxidant properties of amino-substituted benzamides, electrochemical oxidation mechanisms of derivatives, including 2-amino-N-(2,2,2-trifluoroethyl)benzamide, have been investigated. This research is crucial for understanding the free radical scavenging activity of antioxidants, which is a significant aspect in pharmaceutical and health-related research (Jovanović et al., 2020).

5. Molecular Structure Studies

Research has been conducted on the synthesis and analysis of the molecular structure of N-(1-amino-2,2-dichloroethyl)benzamides, which are chemically related to 2-amino-N-(2,2,2-trifluoroethyl)benzamide. These compounds are particularly interesting as intermediates for accessing new heterocyclic series, contributing to the field of chemical synthesis and structural analysis (Guirado et al., 2002).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)6-3-1-2-4-7(6)13/h1-4H,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMHDOKRNGWLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,2,2-trifluoroethyl)benzamide | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2400258.png)

![3-allyl-8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400260.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2400269.png)

![(E,2R)-6-[(7R,10R,12R,13S,14S)-7,12-Dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B2400271.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2400273.png)

![4-(diethylsulfamoyl)-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/no-structure.png)